N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide
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Overview
Description
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a furan-2-carboxamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with the 2-chloro-4-nitrophenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with furan-2-carboxylic acid under carbothioylation conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or nitro groups.
Scientific Research Applications
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitrophenyl group suggests potential interactions with nitroreductases, while the piperazine and furan moieties may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide
- N-(2-chloro-4-nitrophenyl)benzamide
- N-(2-chloro-4-nitrophenyl)piperazine
Uniqueness
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and furan moieties, along with the carbothioyl linkage, differentiates it from other similar compounds and enhances its potential for diverse applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c17-12-10-11(21(23)24)3-4-13(12)19-5-7-20(8-6-19)16(26)18-15(22)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H,18,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJJSHOMDYVRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=S)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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